molecular formula C12H9F3N2O2 B10906666 3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid

3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10906666
M. Wt: 270.21 g/mol
InChI Key: ANVHYIHUNMRLRA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 3-position, a 2-fluorobenzyl substituent at the 1-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

3-(difluoromethyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19)

InChI Key

ANVHYIHUNMRLRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

This method, described in CN111362874B, employs 2,2-difluoroacetyl halide (X = F/Cl) and α,β-unsaturated esters (e.g., methyl acrylate) as starting materials. The process involves:

  • Addition/Hydrolysis : The acetyl halide reacts with the ester in the presence of triethylamine (acid binder) at −30°C to −20°C, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediate carboxylic acid.

  • Cyclization : The intermediate undergoes condensation with methylhydrazine (40% aqueous solution) catalyzed by KI at −30°C, followed by cyclization under reduced pressure (50–70 mm H₂O) and acidification (pH 1–2) to precipitate the crude product.

  • Recrystallization : Ethanol-water (40%) recrystallization achieves 99.6% purity.

Key Data :

  • Yield: 75.9%

  • Isomer Ratio (3- vs. 5-difluoromethyl): 95:5

  • Catalyst: KI (1.5 mol eq)

  • Solvent: Dichloromethane for extraction

Advantages and Limitations

  • Advantages : High regioselectivity, scalable to industrial production, and minimal isomer formation.

  • Limitations : Requires strict temperature control (−30°C) and generates halogenated byproducts.

Halogenation-Diazotization-Grignard Exchange

Synthetic Sequence

CN111303035A outlines a three-step route starting from N-methyl-3-aminopyrazole:

  • Halogenation : Bromination/iodination at the pyrazole 4-position using Br₂/I₂ in HCl (pH <1).

  • Diazotization-Coupling : Diazonium salt formation with NaNO₂, followed by coupling with potassium difluoromethyl trifluoroborate (KDFMTB) and Cu₂O catalysis in acetonitrile.

  • Grignard-CO₂ Insertion : Halogen exchange using iPrMgCl, then carboxylation with CO₂ at −78°C.

Key Data :

  • Total Yield: 64%

  • Purity: ≥99.5% (HPLC)

  • Critical Step: Diazonium coupling at 35–50°C

Mechanistic Insights

  • Diazotization avoids traditional cyclization isomerism by directly introducing the difluoromethyl group via KDFMTB.

  • Grignard exchange (iPrMgCl) ensures selective carboxylation at the 4-position.

Carbointercalation-Halogenation-Cyclization Strategy

Novel Three-Step Process

CN117304112A introduces a palladium-catalyzed carbointercalation approach:

  • Carbointercalation : Difluoro-chloromethane, CO, and methylhydrazine react with Pd(CH₃CN)Cl₂ catalyst to form a linear intermediate.

  • Halogenation : NCS/NBS halogenation introduces Cl/Br at the β-position.

  • Cyclization : Propiolic acid and NaOH mediate ring closure to the target compound.

Key Data :

  • Yield: 68–72%

  • Catalyst: Pd(CH₃CN)Cl₂ (0.05 eq)

  • Solvent: Tetrahydrofuran (cyclization step)

NMR Characterization

  • ¹H NMR (DMSO-d6): δ 12.82 (s, 1H, COOH), 8.33 (s, 1H, pyrazole-H), 7.20 (t, J = 53.8 Hz, CF₂H).

  • ¹³C NMR : 163.0 (COOH), 109.6 (t, J = 234.7 Hz, CF₂H).

Catalytic Coupling with 2-Fluorobenzyl Bromide

Direct Alkylation Approach

WO2013086935A1 modifies pyrazole intermediates via SN2 alkylation:

  • Intermediate Synthesis : 3-Iodo-1H-pyrazolo[3,4-b]pyridine reacts with 2-fluorobenzyl bromide (K₂CO₃, DMF, 10 h).

  • Cyanozinc Coupling : Pd(PPh₃)₄ catalyzes cyanozinc insertion at 100–150°C.

  • Carboxylation : CO₂ insertion under Grignard conditions.

Key Data :

  • Yield: 63.7% (coupling step)

  • Purity: 99% after recrystallization (MTBE)

Reaction Optimization and Comparative Analysis

Solvent and Catalyst Impact

ParameterCyclizationDiazotizationCarbointercalation
CatalystKICu₂OPd(CH₃CN)Cl₂
Temp. Range (°C)−30 to 85−5 to 5025 to 100
Critical SolventDichloromethaneAcetonitrileTetrahydrofuran
Isomer Control95:5100:098:2

Yield vs. Purity Tradeoffs

  • Highest Yield : Cyclization (75.9%)

  • Highest Purity : Diazotization (99.5%)

  • Lowest Byproducts : Carbointercalation (2% isomers)

Industrial Scalability and Environmental Considerations

Waste Management

  • Cyclization generates halogenated solvents (CH₂Cl₂), requiring distillation recovery.

  • Diazotization produces aqueous NaNO₂ waste, neutralized with urea.

Cost Analysis

MethodRaw Material CostCatalyst CostEnergy Intensity
CyclizationLowLow (KI)Moderate
DiazotizationModerateHigh (Cu₂O)High
CarbointercalationHighVery HighVery High

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes conversion to the corresponding acyl chloride, a key intermediate for subsequent derivatization.

Reagents/Conditions Product Yield Reference
Thionyl chloride (3 eq), DMF (catalytic), 95°C, 4 h3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideNot specified

This reaction facilitates nucleophilic acyl substitution, enabling access to amides and esters.

Amidation

The acyl chloride intermediate reacts with amines to form amides, critical for bioactivity studies.

Reagents/Conditions Product Yield Reference
Pyridin-2-amine (1 eq), triethylamine (2 eq), CH₂Cl₂, 0°C → rt, 6 hN-(Pyridin-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideNot specified

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Esterification

Ester derivatives are synthesized to modulate physicochemical properties.

Reagents/Conditions Product Yield Reference
Methanol, H₂SO₄ (catalytic), refluxMethyl 3-(difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylateNot specified

Esterification enhances lipophilicity, potentially improving membrane permeability in agrochemical applications.

Mechanistic Insights

  • Electrophilic Activation : The difluoromethyl group enhances electrophilicity at the pyrazole C-5 position, favoring nucleophilic attacks.

  • Regioselectivity : Steric hindrance from the 2-fluorobenzyl group directs substitutions to the C-4 carboxylic acid site .

  • Fluorine Effects : Electron-withdrawing fluorine atoms stabilize transition states in acyl substitutions, improving reaction efficiency .

Scientific Research Applications

Agricultural Applications

The compound is primarily recognized for its potential as an agricultural fungicide . Its structure allows it to act effectively against various phytopathogenic fungi, making it a valuable candidate in the development of environmentally friendly pesticides.

Case Study: Antifungal Activity

A study examined the antifungal properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, demonstrating that certain modifications can significantly enhance efficacy against seven different fungal strains. The research employed quantitative structure-activity relationship (QSAR) modeling to predict biological activity based on structural variations, indicating that the presence of fluorinated groups substantially contributes to antifungal potency .

Pharmaceutical Applications

In the pharmaceutical realm, 3-(difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid serves as an important intermediate for synthesizing various biologically active compounds, including:

  • Antibacterial Agents : The compound is utilized in the synthesis of novel amides that exhibit antibacterial properties.
  • Anti-inflammatory Drugs : Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for anti-inflammatory drug development .

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can be synthesized to enhance their biological activity. For instance, modifications leading to higher antifungal activity compared to traditional agents like boscalid were reported. The study utilized molecular docking techniques to elucidate interactions at the molecular level, providing insights into the structure-activity relationships .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl and fluorobenzyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

Impact of Fluorine Substitution
  • The 2-fluorobenzyl group in the target compound provides enhanced lipophilicity compared to non-fluorinated benzyl analogs, improving membrane permeability in agricultural applications.
  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (–CF₂H) is less electron-withdrawing than –CF₃, resulting in a lower acidity (pKa ~1.5–2.5 for –CF₂H vs. ~0.5 for –CF₃), which may influence ionization and binding to SDH enzymes .

Physicochemical and Metabolic Properties

Compound Molecular Weight (g/mol) logP* Water Solubility (mg/L) Metabolic Stability
Target Compound ~280† 2.8‡ Low (est. <50) Moderate
DFPA (1-methyl analog) 176.1 1.2 High (>500) High
M700F002 (unsubstituted) 162.1 0.7 Very high (>1000) Low
3-(4-Fluorophenyl) analog 210.2 2.5 Low (<100) Moderate

*Estimated using fragment-based methods.
†Calculated based on structural formula.
‡Predicted using ChemDraw.

Key Observations:
  • The 2-fluorobenzyl group increases molecular weight and logP, favoring lipid bilayer penetration but reducing aqueous solubility.
  • Metabolic Pathways : The target compound’s benzyl group may undergo oxidative metabolism (e.g., hydroxylation) in plants or soil, whereas DFPA’s methyl group is more resistant to degradation .

Biological Activity

3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative notable for its unique structural features, including a difluoromethyl group and a 2-fluorobenzyl moiety. This compound has garnered attention due to its potential applications in agriculture and pharmaceuticals, particularly as an intermediate in the synthesis of various fungicides and biologically active agents. The presence of fluorine atoms enhances its electrophilic character, which may improve its biological activity against specific pathogens while minimizing environmental impact.

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine substituents enhances the compound's reactivity, potentially leading to improved efficacy against certain enzymes and receptors involved in inflammatory processes.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of pyrazole derivatives, including those structurally related to this compound. Inhibitory assays against cyclooxygenase (COX) enzymes have shown promising results:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives exhibit significant inhibitory activity against COX enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated, particularly in the context of agricultural applications. Its structure suggests that it may act as an effective fungicide, although specific data on its antimicrobial efficacy remains limited.

Case Studies

In a study focused on the synthesis and evaluation of various pyrazole derivatives, compounds similar to this compound were tested for their biological activity against different pathogens. The results indicated that these compounds could serve as effective intermediates for developing new fungicides with reduced environmental toxicity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have highlighted the importance of the difluoromethyl and fluorobenzyl groups in enhancing biological activity. Modifications to these substituents can significantly alter the compound's interaction with biological targets, suggesting avenues for further optimization in drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by functionalization. For example:

Cyclocondensation : React ethyl 3-(difluoromethyl)pyrazole-4-carboxylate with 2-fluorobenzyl halide under basic conditions to introduce the benzyl group at the N1 position .

Hydrolysis : Saponify the ester group using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .

Purification : Crystallize the product from ethanol/water mixtures to achieve ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/19F NMR : Confirm the presence of the difluoromethyl (-CF2H) group (δ ~5.8–6.2 ppm as a triplet) and 2-fluorobenzyl substituent (δ ~7.2–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph analysis .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust/aerosol formation .
  • Storage : Keep in a dry, cool environment (<25°C) away from strong oxidizers .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorobenzyl substituent influence the compound’s reactivity compared to methyl or unsubstituted benzyl analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 2-fluorobenzyl group increases electrophilicity at the pyrazole ring, enhancing susceptibility to nucleophilic attack at the C3 and C5 positions. Compare reaction rates with methyl (electron-donating) and unsubstituted benzyl analogs in SNAr or cross-coupling reactions .
  • Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify substituent effects on charge distribution .

Q. How can contradictions in reported antifungal activity data for structurally similar pyrazole-4-carboxylic acids be resolved?

  • Methodological Answer :

Standardize Assays : Re-evaluate MIC values against Candida albicans using consistent protocols (e.g., CLSI M27 guidelines) to minimize variability .

SAR Analysis : Compare substituent effects: Difluoromethyl groups at C3 improve membrane permeability vs. trifluoromethyl analogs, but 2-fluorobenzyl may reduce bioavailability due to steric hindrance .

Metabolic Stability : Assess hepatic microsomal stability to identify if rapid metabolism in certain studies skews activity data .

Q. What strategies optimize the regioselectivity of N1-alkylation in pyrazole-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Base Selection : Use Cs2CO3 instead of K2CO3 to enhance deprotonation at N1 over competing sites .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N1-alkylation by stabilizing transition states .
  • Monitoring : Track reaction progress via LC-MS to detect byproducts (e.g., O-alkylation) and adjust conditions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 1–3) and PSA (<140 Ų) for blood-brain barrier penetration .
  • Docking Studies : Simulate binding to target enzymes (e.g., fungal CYP51) to prioritize substituents that enhance hydrogen bonding with active-site residues .

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